Phenyl beta-D-glucopyranoside

Enzymology Beta-Glucosidase Assays Substrate Specificity

Researchers characterizing β-glucosidase kinetics face substrate depletion artifacts with high-affinity substrates like PNPG, masking weak competitive inhibitors. Phenyl β-D-glucopyranoside (CAS 1464-44-4) overcomes this with a high Km (7.2 mM), enabling continuous monitoring over extended periods without exceeding the linear range of the Michaelis-Menten curve. • Rate-limiting glucosylation step isolates the covalent glucosyl-enzyme intermediate for stopped-flow and KIE mechanistic studies. • Validated anti-inflammatory activity: inhibits NO production, downregulates iNOS and COX-2, and attenuates TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW 264.7 macrophages without cytotoxicity. • ≥98% purity; ambient shipping; available from mg to bulk quantities.

Molecular Formula C12H16O6
Molecular Weight 256.25 g/mol
CAS No. 1464-44-4
Cat. No. B074478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl beta-D-glucopyranoside
CAS1464-44-4
Synonymsphenyl beta-D-glucopyranoside
phenyl-beta-glucoside
phenylglucoside
phenylglucoside, (alpha-(D))-isomer
phenylglucoside, (alpha-(L))-isome
Molecular FormulaC12H16O6
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11-,12-/m1/s1
InChIKeyNEZJDVYDSZTRFS-RMPHRYRLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl beta-D-glucopyranoside (CAS 1464-44-4): A Key Aryl Glucoside Substrate for Beta-Glucosidase Assays and Anti-Inflammatory Research


Phenyl beta-D-glucopyranoside (CAS 1464-44-4) is an aryl β-D-glucopyranoside that serves as a chromogenic substrate for the determination of β-D-glucosidase activity . It is a synthetic compound also found as a natural product component in Phellodendron amurense, where it exhibits anti-inflammatory and anti-cancer activities [1]. The compound undergoes enzymatic hydrolysis by β-glucosidases to release glucose and phenol, enabling kinetic and mechanistic studies of these carbohydrate-active enzymes . Its phenyl aglycone provides a hydrophobic moiety that influences enzyme binding and catalytic efficiency, distinguishing it from other glucoside substrates [2].

Why Substituting Phenyl beta-D-glucopyranoside with Generic Aryl Glucosides Compromises Experimental Accuracy and Reproducibility


Phenyl beta-D-glucopyranoside cannot be interchangeably substituted with other aryl β-D-glucopyranosides such as p-nitrophenyl β-D-glucopyranoside (PNPG), methyl β-D-glucopyranoside, or alkyl glucosides due to substantial differences in enzyme kinetics, binding energetics, and rate-limiting steps [1][2]. The leaving group pKa of the aglycone profoundly influences the catalytic rate and the rate-determining step in β-glucosidase-catalyzed hydrolysis [1]. Specifically, phenyl glucoside (pKa ~9.95) exhibits glucosylation as the rate-limiting step, whereas substrates with lower pKa (e.g., p-nitrophenyl, pKa 7.18) are limited by deglucosylation [1]. Moreover, the hydrophobic phenyl ring contributes distinct binding free energy (~0.3 kcal/mol) and alters substrate affinity (Km) by up to 2.7-fold compared to nitrophenyl derivatives [2][3]. Consequently, using an alternative aryl glucoside without recalibrating assay conditions yields non-comparable activity measurements and can lead to erroneous conclusions in enzyme characterization, inhibitor screening, or quality control [3].

Quantitative Comparative Evidence for Phenyl beta-D-glucopyranoside Differentiation


Direct Kinetic Comparison: Phenyl vs. p-Nitrophenyl beta-D-Glucopyranoside with Sweet Almond Beta-Glucosidase

In a direct head-to-head comparison using sweet almond (Prunus dulcis) β-glucosidase at pH 5.5, the Michaelis constant (Km) for phenyl-β-D-glucopyranoside was 7.2±3.2 mM, whereas for p-nitrophenyl-β-D-glucopyranoside (PNPG) it was 2.7±0.7 mM [1]. Furthermore, the maximum velocity (Vmax) for PNPG was 200 times higher than that for phenyl-β-D-glucopyranoside [1]. The catalytic efficiency (Vmax/Km) for PNPG exceeded that of phenyl glucoside by a factor of 550 [1].

Enzymology Beta-Glucosidase Assays Substrate Specificity

550-Fold Higher Catalytic Efficiency of p-Nitrophenyl Over Phenyl Glucoside with Sweet Almond Beta-Glucosidase

The ratio of catalytic efficiencies (Vmax/Km) for p-nitrophenyl-β-D-glucopyranoside (PNPG) relative to phenyl-β-D-glucopyranoside is 550 [1]. This difference is approximately 2 times larger than previously reported values of 233-243 [1][2], highlighting enzyme source-dependent variation.

Enzyme Kinetics Catalytic Efficiency Substrate Screening

Quantified Binding Free Energy Contributions of the Phenyl Moiety in Aspergillus oryzae Beta-Glucosidase

Using Taka-β-glucosidase from Aspergillus oryzae, the free energy of binding of the phenoxide group at the anomeric carbon (C-1) was calculated to be 0.3 kcal/mol, based on the Km of phenyl-β-D-glucopyranoside and the Ki of 1,5-anhydroglucitol [1]. This value is distinct from the binding contributions of individual hydroxyl groups on the glucose ring (2-OH: 1.1 kcal/mol; 3-OH: 2.4 kcal/mol; 4-OH: 0.7 kcal/mol; 6-OH: 1.8 kcal/mol) and the 5-CH2OH group (2.3 kcal/mol) [1].

Enzyme Binding Thermodynamics Structure-Activity Relationship

Electrochemical Differentiation: Oxidation Potential of Phenyl beta-D-Glucopyranoside vs. Aryl Thioglucoside

In an electrochemical glycosylation study, the oxidation potential of phenyl β-D-glucopyranoside was measured as 1.9 V, compared with that of aryl thioglucosides [1]. Although exact numerical values for the thioglucoside comparator are not provided in the abstract, the relative difference in oxidation potential is a key determinant of reactivity in anodic glycosylation reactions [1].

Electrochemistry Synthetic Chemistry Glycosylation

Mechanistic Distinction: Glucosylation as Rate-Limiting Step for Phenyl Glucoside vs. Alkyl Glucosides

With β-glucosidase from Botryodiplodia theobromae, no increase in hydrolysis rate was observed when glycerol (up to 250 mM) was added to reactions using phenyl β-D-glucopyranoside as substrate, indicating that glucosylation (formation of the glucosyl-enzyme intermediate) is the rate-limiting step for this substrate [1]. In contrast, with o-nitrophenyl β-D-glucopyranoside, glycerol addition increased the reaction rate, demonstrating that deglucosylation is rate-limiting for the nitrophenyl derivative [1].

Enzyme Mechanism Rate-Limiting Step Kinetic Isotope Effects

High-Impact Application Scenarios for Phenyl beta-D-glucopyranoside Based on Quantitative Evidence


β-Glucosidase Assay Development Requiring Extended Linear Range

Given its high Km (7.2 mM) and low catalytic efficiency relative to PNPG [1], phenyl β-D-glucopyranoside is optimal for β-glucosidase activity assays where substrate depletion must be minimized or where a broad linear range of detection is required. Unlike PNPG, which saturates at low concentrations and yields rapid color development, phenyl glucoside allows for continuous monitoring over extended periods without exceeding the linear portion of the Michaelis-Menten curve. This makes it particularly suitable for characterizing enzymes with very high turnover numbers or for inhibitor screening where the goal is to detect weak, competitive inhibitors that would be masked by high substrate affinity.

Anti-Inflammatory Lead Compound Validation in RAW 264.7 Macrophage Models

Phenyl β-D-glucopyranoside has been validated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, where it inhibits nitric oxide (NO) production, downregulates iNOS and COX-2 expression, and attenuates pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) without inducing cytotoxicity [2]. This specific activity profile, distinct from many synthetic anti-inflammatory agents, positions phenyl glucoside as a natural product-derived lead for developing therapeutics targeting NF-κB-mediated inflammatory pathways. Its lack of cytotoxicity at effective concentrations (data reported in the source) further enhances its value as a scaffold for medicinal chemistry optimization.

Electrochemical Glycosylation for Selective Synthesis of Aryl Glycosides

The oxidation potential of phenyl β-D-glucopyranoside (1.9 V) [3] defines its suitability as an electrochemical glycosyl donor in anodic glycosylation reactions. In undivided cells under constant moderated potential, it undergoes oxidation in the presence of alcohols to yield the corresponding glucosides in good yield without self-condensation. This property differentiates it from aryl thioglucosides, which have distinct oxidation potentials and may require different electrolysis conditions. For synthetic chemists, phenyl glucoside provides a tunable building block for constructing complex glycosides under mild, metal-free conditions.

Mechanistic Enzymology Studies Focusing on the Glucosylation Half-Reaction

The observation that glucosylation is the rate-limiting step for phenyl β-D-glucopyranoside hydrolysis by β-glucosidases [4] makes this compound an essential tool for isolating and studying the first chemical step of the double-displacement mechanism. When used in combination with kinetic isotope effect measurements, stopped-flow spectroscopy, or trapping experiments, phenyl glucoside allows researchers to characterize the formation of the covalent glucosyl-enzyme intermediate without the complicating overlay of a faster deglucosylation step. This is in contrast to substrates like PNPG, where deglucosylation is rate-limiting, making them more suited for studying the second half-reaction.

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